Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-
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Overview
Description
Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-, is an organic compound with the molecular formula C10H13NO It is characterized by a cyclopropane ring attached to an amine group, with a methoxyphenyl and a methyl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-, can be achieved through several methods. One common approach involves the reaction of phenylcyclopentanol with methoxybenzoate, followed by oxidation, reduction, and amidation reactions . Another method includes the hydrogenation of 1-(4-p-methoxy-phenyl)-2-propylamine in the presence of platinum-carbon as a catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-, undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or platinum catalyst.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-, involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)cyclopropanamine: Shares a similar structure but lacks the methyl group.
4-Methoxyamphetamine: A seratogenic drug with a similar methoxyphenyl group but different overall structure and pharmacological properties.
Uniqueness
Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-, is unique due to the presence of both a cyclopropane ring and a methoxyphenyl group, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-methylcyclopropan-1-amine |
InChI |
InChI=1S/C11H15NO/c1-8-7-11(8,12)9-3-5-10(13-2)6-4-9/h3-6,8H,7,12H2,1-2H3 |
InChI Key |
QZHUGNMXPYARDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(C2=CC=C(C=C2)OC)N |
Origin of Product |
United States |
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